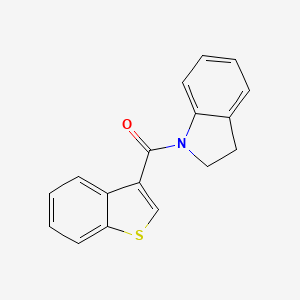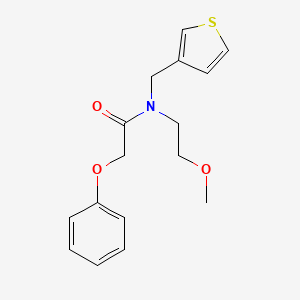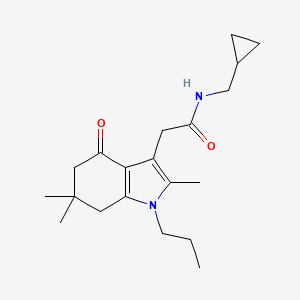
1-(1-benzothien-3-ylcarbonyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzothien-3-ylcarbonyl)indoline, also known as BTI, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an indoline core structure, which makes it a promising candidate for the development of new drugs and materials.
科学的研究の応用
1-(1-benzothien-3-ylcarbonyl)indoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-(1-benzothien-3-ylcarbonyl)indoline has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancers. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 1-(1-benzothien-3-ylcarbonyl)indoline has been used as a building block for the synthesis of novel organic semiconductors with applications in organic photovoltaics and field-effect transistors.
作用機序
The mechanism of action of 1-(1-benzothien-3-ylcarbonyl)indoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 1-(1-benzothien-3-ylcarbonyl)indoline has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact molecular targets of 1-(1-benzothien-3-ylcarbonyl)indoline are still under investigation, but its broad-spectrum activity against various cancer cell lines suggests that it may have multiple targets.
Biochemical and Physiological Effects:
1-(1-benzothien-3-ylcarbonyl)indoline has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. In animal studies, 1-(1-benzothien-3-ylcarbonyl)indoline has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 1-(1-benzothien-3-ylcarbonyl)indoline is its broad-spectrum activity against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. It also has good pharmacokinetic properties and low toxicity in animal studies, which suggests that it may have a favorable safety profile in humans. However, the synthesis of 1-(1-benzothien-3-ylcarbonyl)indoline is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product. This may limit its use in large-scale production and may make it more difficult to study its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-(1-benzothien-3-ylcarbonyl)indoline, including the identification of its molecular targets and the development of new derivatives with improved activity and selectivity. 1-(1-benzothien-3-ylcarbonyl)indoline has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, and further studies in this area may lead to the development of new treatments for these conditions. In materials science, 1-(1-benzothien-3-ylcarbonyl)indoline has been used as a building block for the synthesis of novel organic semiconductors, and further research in this area may lead to the development of new materials with improved electronic properties. Overall, 1-(1-benzothien-3-ylcarbonyl)indoline is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
合成法
1-(1-benzothien-3-ylcarbonyl)indoline can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 3-bromobenzo[b]thiophene with N-methylindoline in the presence of a palladium catalyst, which results in the formation of 1-(3-bromobenzo[b]thien-2-yl)indoline. This intermediate is then reacted with triethylamine and acetic anhydride to yield 1-(1-benzothien-3-ylcarbonyl)indoline. The synthesis of 1-(1-benzothien-3-ylcarbonyl)indoline is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
特性
IUPAC Name |
1-benzothiophen-3-yl(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17(14-11-20-16-8-4-2-6-13(14)16)18-10-9-12-5-1-3-7-15(12)18/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTYIVDZOGFJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)


![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)


![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5151216.png)
![1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5151217.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5151226.png)
![5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5151238.png)